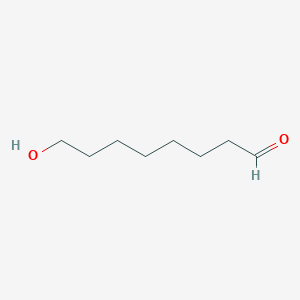
8-Hydroxyoctanal
Cat. No. B1654321
Key on ui cas rn:
22054-14-4
M. Wt: 144.21 g/mol
InChI Key: KXUYLUMVUPFPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04455441
Procedure details


In accordance with the above procedure, but where, in place of 6-hexanolactone, there is used 4-butanolactone, 8-octanolacetone or 10-decanolactone, there is obtained the corresponding 4-hydroxybutanol, 8-hydroxyoctanal or 10-hydroxydecanal.


Name
10-decanolactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:8])O[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:9]1(=[O:14])[O:13][CH2:12][CH2:11][CH2:10]1.[C:15]1(=[O:26])[O:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1>>[OH:13][CH2:12][CH2:11][CH2:10][CH2:9][OH:14].[OH:25][CH2:24][CH2:23][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:8].[OH:26][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH:24]=[O:25]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCO1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCO1)=O
|
Step Three
|
Name
|
10-decanolactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCCCCCCO1)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCO
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCCCCC=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCCCCCCCC=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
